Cancer/testis antigen 1 (96-104), also known as New York esophageal squamous cell carcinoma 1, is a member of the cancer/testis antigen family. This family comprises proteins that are typically expressed in germ cells and certain malignancies, making them significant targets for cancer immunotherapy. The antigen is encoded by the CTAG1B gene, located on the X chromosome at the Xq28 region. Its expression is predominantly restricted to testicular tissue in normal physiology but is aberrantly expressed in various cancers, including melanoma and carcinomas of the lung, esophagus, and bladder. The unique expression pattern and immunogenic properties of this antigen have made it a focus of research in cancer treatment strategies.
Source: Cancer/testis antigen 1 (96-104) was first identified through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. It is classified within the broader category of cancer/testis antigens, which includes approximately 250 proteins associated with tumorigenesis.
Classification: Cancer/testis antigens are characterized by:
The classification of cancer/testis antigens includes several families, with NY-ESO-1 being one of the most studied due to its high immunogenicity and potential for therapeutic applications.
The synthesis of cancer/testis antigen 1 (96-104) involves several molecular biology techniques:
The full-length cDNA of NY-ESO-1 is approximately 747 base pairs long, with a coding region of 543 base pairs. The protein consists of 180 amino acids with a molecular weight of about 18 kDa. Its structure includes a glycine-rich N-terminal region that contains immunogenic epitopes and a hydrophobic C-terminal domain associated with cellular functions.
The molecular structure of cancer/testis antigen 1 (96-104) reveals:
The secondary structure predictions indicate that the N-terminal domain may adopt flexible conformations, while the C-terminal domain exhibits a more rigid helical structure. The protein's functional domains suggest roles in immune response modulation and possibly oncogenesis.
Cancer/testis antigen 1 (96-104) does not participate in classical chemical reactions like small molecules but engages in biological interactions that can be characterized as follows:
The mechanism by which cancer/testis antigen 1 (96-104) exerts its effects involves several steps:
Studies indicate that patients with tumors expressing NY-ESO-1 often show spontaneous immune responses, suggesting that this antigen plays a critical role in eliciting adaptive immunity against tumors.
Cancer/testis antigen 1 (96-104) has distinct physical properties:
The protein exhibits characteristics typical of glycoproteins, including:
Relevant studies indicate that epigenetic changes regulate its expression, including DNA methylation and histone modification patterns.
Cancer/testis antigen 1 (96-104) has several scientific applications:
Cancer/testis antigens (CTAs) represent a unique class of tumor-associated proteins with expression restricted to germ cells of the testis, placenta, and diverse malignant tumors. Their aberrant reactivation in cancer—coupled with immunogenic properties—positions them as prime targets for tumor-specific immunotherapy. The peptide fragment Cancer/testis antigen 1 (96-104) exemplifies a CTA-derived epitope that elicits cytotoxic T-lymphocyte (CTL) responses, underscoring its therapeutic relevance [1] [3].
The discovery of CTAs began in 1991 with the identification of MAGE-A1 (melanoma-associated antigen 1) via autologous T-cell epitope cloning in melanoma patients [1] [4]. This breakthrough revealed antigens expressed in tumors but absent in somatic tissues except testis and placenta—a hallmark defining the CTA family [3]. Subsequent methodologies expanded the CTA catalog:
CTAs bifurcate into CT-X antigens (X chromosome-encoded) and non-X CTAs (autosomal/Y-chromosome-encoded), distinguished by genomic organization, expression dynamics, and oncogenic functions:
Table 1: Molecular and Functional Dichotomy of CTA Classes
Feature | CT-X Antigens | Non-X CTAs |
---|---|---|
Genomic Location | X chromosome (Xq24–Xq28 clusters) | Genome-wide distribution |
Gene Structure | Multigene families (e.g., MAGE, SSX, GAGE) | Single-copy genes (e.g., SPO11) |
Germ Cell Expression | Spermatogonia (proliferating germ cells) | Spermatocytes (meiotic stages) |
Oncogenic Roles | Transcriptional repression, apoptosis resistance | Meiotic DNA repair, kinetochore function |
Representative Members | NY-ESO-1, MAGE-A1, SSX2 | BAGE, SPO11, HORMAD1 |
Molecular Regulation:
Functional Roles in Oncogenesis:
The immune-privileged status of testicular tissue—due to blood-testis barrier and absent MHC-I expression—prevents central tolerance against CTAs. Consequently, their tumoral expression generates "de novo" antigens, eliciting spontaneous humoral and cellular immunity [2] [6] [10].
Mechanisms of Immunogenicity:
Table 2: Clinically Documented Immune Responses to Key CTAs
CTA | Tumor Types with Response | Immune Response Type | Clinical Correlation |
---|---|---|---|
NY-ESO-1 | Melanoma, ovarian cancer | CD8⁺ T cells, IgG antibodies | Tumor regression in vaccine trials |
MAGE-A3 | Melanoma, NSCLC | HLA-A1/A2-restricted CTLs | Improved survival in adjuvant settings |
SSX2 | Synovial sarcoma | CD4⁺ T-cell reactivity | Association with reduced metastasis |
Implications for Immunotherapy:
Concluding Remarks
The molecular duality of CT-X and non-X antigens underpins their roles in oncogenesis and immunogenicity. CTA-derived epitopes like Cancer/testis antigen 1 (96-104) exemplify how germline-restricted proteins become actionable immunological targets. Future work must address heterogeneity in CTA expression and engineer multi-antigen vaccines to circumvent immune escape.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8